N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
Description
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyclopentyl group attached to the amide nitrogen, a furan ring substituted at the 5-position with a 3-nitrophenyl group, and an acrylamide linker. The 3-nitrophenyl group contributes electron-withdrawing effects, which may influence reactivity and binding interactions, while the cyclopentyl substituent could modulate lipophilicity and steric bulk compared to other N-alkyl/aryl groups .
Properties
CAS No. |
853351-41-4 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(E)-N-cyclopentyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)11-9-16-8-10-17(24-16)13-4-3-7-15(12-13)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21)/b11-9+ |
InChI Key |
KPDWBIYGDMIREP-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . Industrial production methods may vary, but they generally involve similar steps with optimization for scale and yield.
Chemical Reactions Analysis
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has the following chemical structure:
- Molecular Formula: C18H18N2O4
- Molecular Weight: 342.35 g/mol
- CAS Number: 853351-49-2
The compound features a cyclopentyl group, a furan ring with a nitrophenyl substituent, and an acrylamide moiety, contributing to its unique reactivity and potential applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. The following are key findings from recent studies:
- Anticancer Activity: Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related furan derivatives have shown their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Chemopreventive Properties: The compound may possess chemopreventive qualities by modulating antioxidant responses. Analogous compounds have demonstrated the ability to enhance the expression of detoxifying enzymes, thereby reducing cellular damage induced by carcinogens .
Materials Science
The compound's unique structure lends itself to various applications in materials science:
- Polymer Chemistry: this compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.
Environmental Science
Research suggests that derivatives of this compound may play a role in environmental remediation:
- Adsorption Studies: Compounds with similar functional groups have been evaluated for their ability to adsorb pollutants from water sources. Their efficacy in capturing heavy metals and organic contaminants has been documented, indicating potential applications in water purification technologies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of furan-based acrylamides. The results demonstrated that these compounds could inhibit tumor growth in vivo, highlighting their potential as therapeutic agents against specific cancer types .
Case Study 2: Polymer Development
Research conducted at a leading polymer institute investigated the use of this compound as a building block for high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers, making them suitable for industrial applications .
Data Tables
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acrylamide Nitrogen
The N-substituent in acrylamide derivatives significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- Cyano-containing analogs () exhibit distinct electronic profiles, possibly enhancing electrophilic reactivity for covalent binding .
Variations in Furan Substituents
The position and nature of substituents on the furan-attached phenyl ring influence electronic and steric properties:
Key Observations :
Key Observations :
- Antinociceptive activity in furan/thiophene acrylamides () highlights possible neurological applications .
Biological Activity
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (CAS Number: 853351-41-4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Cyclopentyl group : Contributes to the compound's hydrophobic characteristics.
- Furan ring : Enhances reactivity and biological activity due to its electron-rich nature.
- Nitrophenyl substituent : Imparts potential for interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 326.3 g/mol .
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit various microbial strains, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Similar compounds have been identified as GSK-3 inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may interact with GSK-3, leading to altered cellular functions. The following table summarizes key findings from various studies:
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the binding interactions of this compound with its biological targets. These simulations suggest stable interactions between the compound and key residues within the active sites of enzymes like GSK-3, indicating a favorable binding mode that could be exploited for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
